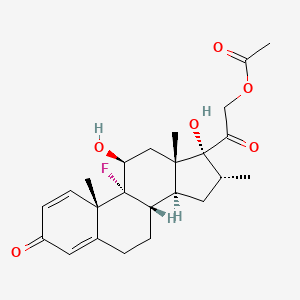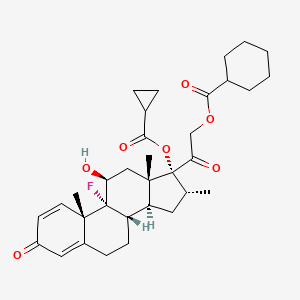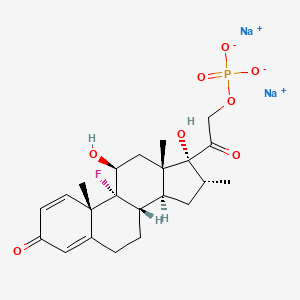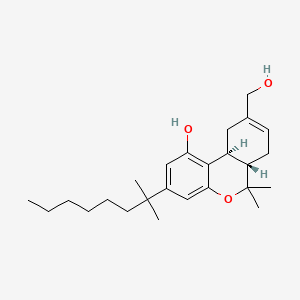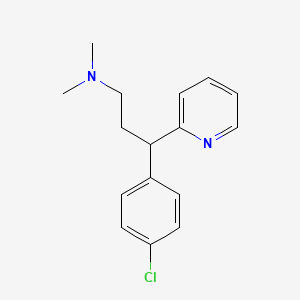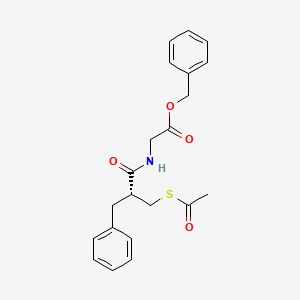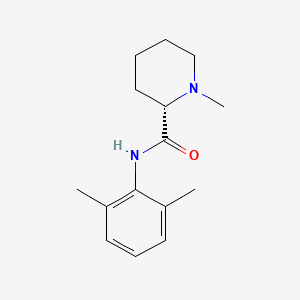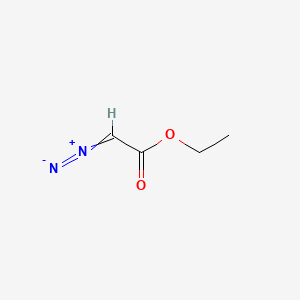
重氮乙酸乙酯
描述
Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water . As a carbene precursor, it is used in the cyclopropanation of alkenes .
Synthesis Analysis
Ethyl diazoacetate is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and dichloromethane . The reaction optimization focuses on decreasing the residence time with the smallest amount of sodium nitrite possible . With these boundary conditions, a production yield of 20 g EDA per day was achieved using a microreactor with an internal volume of 100 μL .Molecular Structure Analysis
The molecular formula of Ethyl diazoacetate is C4H6N2O2 . Its molecular weight is 114.1026 . The IUPAC Standard InChI is InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 .Chemical Reactions Analysis
Ethyl diazoacetate is a versatile compound in organic chemistry. It is used in the Roskamp reaction, which describes the reaction between α-diazoesters (such as ethyl diazoacetate) and aldehydes to form β-ketoesters . This reaction often utilizes various Lewis acids (such as BF3, SnCl2, and GeCl2) as catalysts .Physical And Chemical Properties Analysis
Ethyl diazoacetate has a molecular weight of 114.1026 . It appears as a yellow oil . Its density is 1.085 g/cm3 . It has a melting point of -22 °C and a boiling point of 140 to 141 °C .科学研究应用
有机合成
EDA是一种具有强烈气味的黄色液体,主要用于有机合成 . 它以其通过多种成键反应(C−C、C=C、C−O、C−N、C−S 等)的合成多功能性而闻名,包括碳环和杂环化合物的形成 .
环丙烷化
EDA的主要用途之一是用于不饱和化合物的环丙烷化 . 例如,表面活性剂的胶束催化消除了对有机溶剂的需求,并加速了对甲氧基苯乙烯与 EDA 的环丙烷化反应 .
环加成反应
EDA也用于环加成反应 . 这些反应涉及两个π键合分子的反应,形成环状化合物。
三唑和吡唑啉的合成
EDA用于三唑和吡唑啉的合成 . 这些是有机化合物类,具有含有三个氮原子的五元芳香环。
插入反应
EDA用于插入反应 . 这些反应涉及将化学基团插入底物的键中。
催化反应
EDA可以用作反应物,通过使用NbCl5作为催化剂,与芳香醛进行C−H插入反应来合成β-酮酯 .
连续流动方法
EDA的使用也在过渡金属的均相和非均相催化连续流动方法中得到研究 . 例如,在使用铜(II)配合物进行醛的选择性烯烃化 .
微流控系统
提出了一种用于危险 EDA 的多种反应和分离的集成微流控系统 . 集成技术包括用于液-液和/或气-液分离以及原位生成有毒试剂的液滴技术 .
作用机制
Ethyl diazoacetate (EDA) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water .
Target of Action
As a carbene precursor, EDA primarily targets alkenes . It is used in the cyclopropanation of alkenes , which involves the addition of a carbene or carbenoid to a double bond to form a cyclopropane .
Mode of Action
EDA interacts with its targets (alkenes) through a process known as cyclopropanation . In this reaction, the diazo compound decomposes to generate a carbene, which then adds to the double bond of the alkene to form a cyclopropane .
Biochemical Pathways
The primary biochemical pathway affected by EDA is the cyclopropanation of alkenes . This reaction results in the formation of cyclopropane rings, which are prevalent in many biologically active natural products .
Pharmacokinetics
It’s worth noting that eda is synthesized in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . Dichloromethane is chosen as the organic phase to dissolve the water-insoluble EDA .
Result of Action
The molecular effect of EDA’s action is the formation of cyclopropane rings . These rings are found in many natural products and pharmaceuticals, contributing to their biological activity .
Action Environment
The action of EDA can be influenced by environmental factors such as temperature and pressure . For instance, the back pressure of the flow system used in the synthesis of EDA was set to 40 psi . Additionally, the reaction is carried out in a specific environment that allows for the safe handling of this hazardous compound .
安全和危害
Ethyl diazoacetate is a flammable liquid and vapor . Heating may cause a fire . It is harmful if swallowed and is suspected of causing cancer . It is advised to use personal protective equipment as required . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
未来方向
The use of porphyrin-based catalysts in the decomposition of diazo compounds is an interesting research area with potential future directions and perspectives . Diazo compounds are versatile synthetic intermediates that can undergo various transformations, and their controlled decomposition is a crucial step in many organic synthesis processes .
生化分析
Biochemical Properties
Ethyl diazoacetate is a versatile compound in organic chemistry and frequently used on lab scale . As a carbene precursor, it is used in the cyclopropanation of alkenes
Molecular Mechanism
The molecular mechanism of Ethyl diazoacetate involves its role as a carbene precursor. It is used in the cyclopropanation of alkenes
Temporal Effects in Laboratory Settings
Ethyl diazoacetate can be synthesized in flow via different pathways . The reaction is fast, with complete conversion obtained within 200 seconds at 15 °C . The temperature shows a steep increase between 0–30 °C, indicating a large influence of both parameters on the reaction rate
属性
IUPAC Name |
ethyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
492994-20-4 | |
| Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10878732 | |
| Record name | Diazoacetic Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Diazoacetic ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-73-4 | |
| Record name | Ethyl diazoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazoacetic ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl diazoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazoacetic Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diazoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAZOACETIC ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N84B835FMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl diazoacetate?
A1: Ethyl diazoacetate has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.
Q2: Are there any characteristic spectroscopic features of ethyl diazoacetate?
A2: Yes, ethyl diazoacetate exhibits a characteristic strong absorption band in the UV-Vis spectrum due to the diazo group. In the IR spectrum, a strong absorption band around 2100 cm−1 is indicative of the diazo functional group.
Q3: How does ethyl diazoacetate participate in cyclopropanation reactions?
A3: Ethyl diazoacetate acts as a carbene precursor in cyclopropanation reactions. In the presence of suitable catalysts, such as transition metal complexes (e.g., rhodium, copper, gold) [, , , , ], EDA undergoes dinitrogen extrusion to generate a reactive metal-carbene intermediate. This electrophilic carbene then reacts with alkenes to form cyclopropanes.
Q4: Can ethyl diazoacetate be used for other reactions besides cyclopropanation?
A4: Yes, EDA is a versatile reagent used in various reactions, including:
- Insertion Reactions: It can insert into C–H bonds of alkanes [, ], aldehydes [, ], and even the relatively unreactive methane in supercritical carbon dioxide [].
- Aziridination Reactions: EDA reacts with imines in the presence of catalysts like iridium complexes [] or tin(IV) chloride [] to yield aziridines.
- Olefination Reactions: Iron(II) porphyrin complexes catalyze the olefination of carbonyl compounds using EDA [, ].
Q5: What factors influence the selectivity of reactions involving ethyl diazoacetate?
A5: Reaction selectivity, such as diastereoselectivity in cyclopropanation, can be influenced by various factors, including:
- Catalyst Structure: The choice of the metal center and ligands in the catalyst significantly impacts selectivity [, , ].
- Substrate Structure: The steric and electronic properties of the alkene or imine substrate play a role in determining selectivity [].
- Reaction Conditions: Factors like solvent, temperature, and pressure can also influence the reaction outcome [, ].
Q6: Are there any challenges associated with using ethyl diazoacetate in synthesis?
A6: Yes, some challenges exist, including:
- Safety Concerns: EDA is potentially explosive, requiring careful handling and specialized techniques for safe synthesis and use [].
- Side Reactions: Carbene dimerization to form fumarates and maleates is a common side reaction, particularly at higher EDA/catalyst ratios [, ].
- Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity can be challenging and often requires careful optimization of the reaction conditions and catalyst design [, ].
Q7: Have computational methods been used to study reactions involving ethyl diazoacetate?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the mechanism of nickel-mediated diazo carbonylation using diazomethane and ethyl diazoacetate as substrates []. These calculations helped elucidate the free energy profile of elementary steps involved in the reaction, including diazo coordination, dinitrogen extrusion, carbene CO coupling, CO coordination, and ketene elimination.
Q8: How stable is ethyl diazoacetate under various conditions?
A8: EDA is relatively unstable and can decompose violently upon heating or shock. It is crucial to handle this reagent with caution and store it properly at low temperatures under inert conditions to prevent hazardous decomposition.
Q9: Are there specific safety precautions for handling ethyl diazoacetate?
A9: Yes, due to its potentially explosive nature, EDA should be handled with extreme care:
Q10: Are there any alternatives to ethyl diazoacetate in organic synthesis?
A10: Yes, several alternatives to EDA exist, each with pros and cons. Some examples include:
- Other Diazo Compounds: Other diazo compounds like diazomethane, tert-butyl diazoacetate, and diazomalonates can be used, offering different reactivity and selectivity profiles [, , ].
- In Situ Generation: Diazo compounds can be generated in situ from less hazardous precursors like tosylhydrazone salts, providing a safer alternative for certain reactions [].
- Alternative Reagents: Depending on the desired transformation, alternative reagents like sulfur ylides or Simmons-Smith reagents can be considered for cyclopropanation [].
Q11: What are some essential resources for conducting research with ethyl diazoacetate?
A11:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


